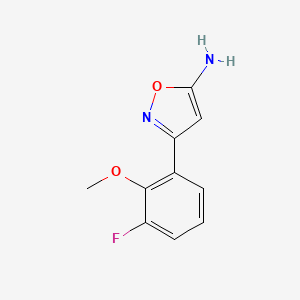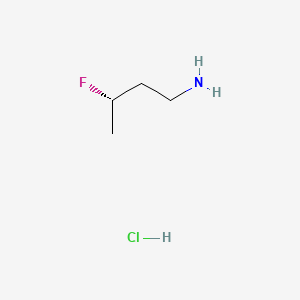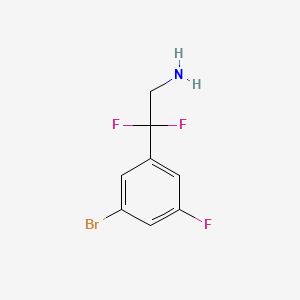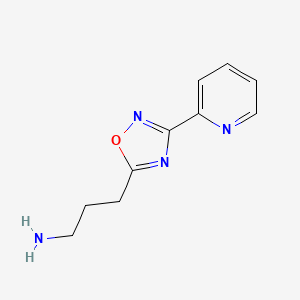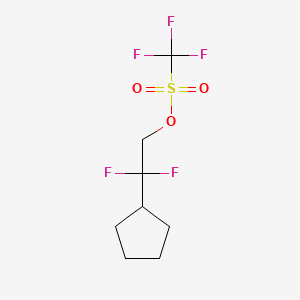
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a cyclopentyl group, two difluoroethyl groups, and a trifluoromethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate typically involves the reaction of cyclopentyl compounds with difluoroethyl and trifluoromethanesulfonate reagents. One common method involves the use of 2,2-difluoroethyl trifluoromethanesulfonate as a starting material . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and controlled temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents that stabilize the reactants and products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield compounds with different functional groups replacing the trifluoromethanesulfonate group .
Applications De Recherche Scientifique
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds and intermediates . The molecular targets and pathways involved depend on the specific application and the nature of the reactants and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoroethyltrifluoromethanesulfonate: This compound shares similar structural features but lacks the cyclopentyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another related compound with trifluoromethanesulfonate and trifluoroethyl groups.
Uniqueness
2-Cyclopentyl-2,2-difluoroethyltrifluoromethanesulfonate is unique due to the presence of the cyclopentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific applications where its structural features are advantageous .
Propriétés
Formule moléculaire |
C8H11F5O3S |
|---|---|
Poids moléculaire |
282.23 g/mol |
Nom IUPAC |
(2-cyclopentyl-2,2-difluoroethyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F5O3S/c9-7(10,6-3-1-2-4-6)5-16-17(14,15)8(11,12)13/h6H,1-5H2 |
Clé InChI |
DKKHUDMBZWZKNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(COS(=O)(=O)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
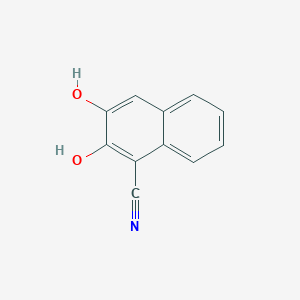
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
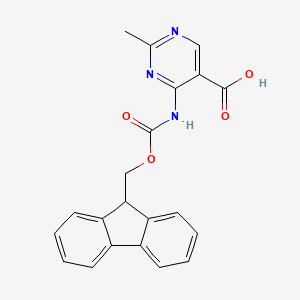
![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)

![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)

